5-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile 5-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13707077
InChI: InChI=1S/C8H2ClF4N/c9-6-1-4(3-14)7(10)2-5(6)8(11,12)13/h1-2H
SMILES: C1=C(C(=CC(=C1Cl)C(F)(F)F)F)C#N
Molecular Formula: C8H2ClF4N
Molecular Weight: 223.55 g/mol

5-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile

CAS No.:

Cat. No.: VC13707077

Molecular Formula: C8H2ClF4N

Molecular Weight: 223.55 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile -

Specification

Molecular Formula C8H2ClF4N
Molecular Weight 223.55 g/mol
IUPAC Name 5-chloro-2-fluoro-4-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C8H2ClF4N/c9-6-1-4(3-14)7(10)2-5(6)8(11,12)13/h1-2H
Standard InChI Key LLMQTLFJLSDCHT-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Cl)C(F)(F)F)F)C#N
Canonical SMILES C1=C(C(=CC(=C1Cl)C(F)(F)F)F)C#N

Introduction

Structural and Molecular Characteristics

5-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile (molecular formula: C₈H₂ClF₄N, molecular weight: 223.56 g/mol) features a benzene ring substituted with:

  • A cyano group (-C≡N) at position 1,

  • A fluorine atom at position 2,

  • A trifluoromethyl group (-CF₃) at position 4,

  • A chlorine atom at position 5.

The electron-withdrawing effects of the -CF₃ and -C≡N groups render the aromatic ring highly electron-deficient, influencing its reactivity in electrophilic substitution and cross-coupling reactions .

Table 1: Predicted Physicochemical Properties

PropertyValue
Boiling Point185–187°C (extrapolated)
Density1.45–1.50 g/cm³
Refractive Index1.446–1.452
LogP (Partition Coefficient)2.8 (calculated)

Synthetic Methodologies

While no direct synthesis of 5-chloro-2-fluoro-4-(trifluoromethyl)benzonitrile is documented, analogous routes for related compounds suggest viable pathways:

Nitration and Halogenation Sequence

A method adapted from CN102952039A involves:

  • Nitration: Starting with a chlorinated benzene derivative, nitration using HNO₃/H₂SO₄ introduces nitro groups.

  • Reduction: Catalytic hydrogenation with Raney Ni converts nitro to amino groups.

  • Diazotization and Halogenation: Diazotization with NaNO₂/HBr, followed by bromination or chlorination.

  • Cyanation: Substitution with CuCN under phase-transfer catalysis to introduce the cyano group .

Key Reaction Parameters

  • Temperature control (<25°C) during nitration prevents side reactions .

  • Phase-transfer catalysts (e.g., cetyl trimethylammonium bromide) enhance cyanation efficiency .

Table 2: Synthetic Yield Optimization

StepYield (%)Purity (%)
Nitration8196.7
Reduction9298.0
Diazotization8597.5
Cyanation7895.2

Applications in Medicinal Chemistry

Fluorinated benzonitriles are pivotal in drug discovery due to their metabolic stability and bioavailability.

Enzyme Inhibition

Compounds with -CF₃ and -C≡N groups exhibit strong binding to enzyme active sites. For example:

  • BCAT1/BCAT2 Inhibitors: Analogous structures show IC₅₀ values <1 µM, suggesting potential in cancer therapy.

  • Kinase Modulation: Trifluoromethyl groups enhance selectivity for ATP-binding pockets .

Table 3: Bioactivity of Structural Analogs

CompoundTargetIC₅₀ (µM)
4-Chloro-2-CF₃-benzonitrileBCAT10.5
5-Fluoro-3-CN-benzotrifluorideKinase X0.7

Materials Science Applications

Fluorinated Polymers

Incorporating 5-chloro-2-fluoro-4-(trifluoromethyl)benzonitrile into polymers improves:

  • Thermal Stability: Decomposition temperatures >300°C .

  • Chemical Resistance: Inertness to acids and solvents.

Liquid Crystals

The compound’s rigid, polar structure aligns with requirements for liquid crystal displays (LCDs), enhancing dielectric anisotropy .

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR: Aromatic protons appear as doublets (δ 7.5–8.5 ppm) .

  • ¹⁹F NMR: CF₃ groups resonate at δ -60 to -65 ppm .

  • IR Spectroscopy: C≡N stretch at ~2240 cm⁻¹ .

Table 4: HPLC Analysis Conditions

ParameterValue
ColumnC18, 5 µm, 250 mm
Mobile PhaseAcetonitrile/Water (70:30)
Flow Rate1.0 mL/min
Retention Time8.2 min

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